7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine is a complex organic compound that features a quinoline core substituted with a chloro group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 7-chloroquinoline-4-carbaldehyde with 4-(1H-imidazol-1-yl)benzaldehyde in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the hydrazone linkage.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced imidazole derivatives, hydrazine derivatives
Substitution: Aminoquinolines, thioquinolines
Scientific Research Applications
7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. In cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The imidazole moiety allows for interactions with metal ions, which can further modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-4-(2-{[4-(1H-imidazol-1-yl)phenyl]methylidene}hydrazin-1-yl)quinoline
- 4-(1H-imidazol-1-yl)phenyl derivatives
- Quinoline-based hydrazones
Uniqueness
Compared to similar compounds, 7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine exhibits unique properties due to the specific arrangement of its functional groups. The presence of both the chloro and imidazole groups enhances its reactivity and potential for forming diverse chemical interactions. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
7-chloro-N-[1-(4-imidazol-1-ylphenyl)ethylideneamino]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5/c1-14(15-2-5-17(6-3-15)26-11-10-22-13-26)24-25-19-8-9-23-20-12-16(21)4-7-18(19)20/h2-13H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHQUCVEIUKEJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CC=C(C=C3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.